molecular formula C15H20N2O4 B355826 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid CAS No. 940212-18-0

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid

Cat. No.: B355826
CAS No.: 940212-18-0
M. Wt: 292.33g/mol
InChI Key: OTDGIEYLEGUITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . Its CAS registry number is 940212-18-0 . This reagent is recognized as a specialized organic building block in medicinal chemistry and pharmaceutical research. Compounds featuring the 4-oxobutanoic acid (succinic acid derivative) scaffold are of significant interest in the synthesis of more complex molecules and are frequently investigated for their potential biological activities. As an anilino-based succinamic acid derivative, it serves as a key intermediate in organic synthesis. Researchers utilize this and related compounds in the development and discovery of novel therapeutic agents, particularly due to the pharmacophore's ability to interact with various biological targets. This product is intended for use in controlled laboratory research settings. It is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGIEYLEGUITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-4-oxobutanoic Acid

The foundational intermediate is synthesized via nucleophilic attack of ammonia on succinic anhydride:

Succinic anhydride+NH34-Amino-4-oxobutanoic acid\text{Succinic anhydride} + \text{NH}_3 \rightarrow \text{4-Amino-4-oxobutanoic acid}

Conditions :

  • Solvent: Ice-cold water or tetrahydrofuran (THF)

  • Temperature: 0–5°C

  • Yield: 85–92%

Introduction of Anilino Group

4-Nitroaniline is reacted with 4-amino-4-oxobutanoic acid using carbodiimide coupling agents:

4-Nitroaniline+4-Amino-4-oxobutanoic acidEDCl/HOBt4-(4-Nitroanilino)-4-oxobutanoic acid\text{4-Nitroaniline} + \text{4-Amino-4-oxobutanoic acid} \xrightarrow{\text{EDCl/HOBt}} \text{4-(4-Nitroanilino)-4-oxobutanoic acid}

Optimization Notes :

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) reduces racemization.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Yield : 78–84%

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro intermediate to the corresponding amine:

4-(4-Nitroanilino)-4-oxobutanoic acidH2/Pd-C4-(4-Aminoanilino)-4-oxobutanoic acid\text{4-(4-Nitroanilino)-4-oxobutanoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(4-Aminoanilino)-4-oxobutanoic acid}

Industrial Adaptation :

  • Patent WO2020/014789 recommends in situ borane generation (InCl₃/NaBH₄) as a nickel-free alternative, achieving 90% yield.

Final Acylation with 3-Methylbutanoyl Chloride

The amine undergoes N-acylation under Schotten-Baumann conditions:

4-(4-Aminoanilino)-4-oxobutanoic acid+3-Methylbutanoyl chlorideTarget compound\text{4-(4-Aminoanilino)-4-oxobutanoic acid} + \text{3-Methylbutanoyl chloride} \rightarrow \text{Target compound}

Critical Parameters :

  • Base : Aqueous sodium hydroxide (pH 9–10)

  • Temperature : 0–5°C to minimize hydrolysis

  • Yield : 68–73%

Convergent Synthesis via Pathway B

Preparation of 3-Methylbutanoyl-Aniline

4-Aminophenyl isovalerate is synthesized via mixed anhydride methodology:

3-Methylbutanoic acid+4-AminoanilineIsobutyl chloroformate4-[(3-Methylbutanoyl)amino]aniline\text{3-Methylbutanoic acid} + \text{4-Aminoaniline} \xrightarrow{\text{Isobutyl chloroformate}} \text{4-[(3-Methylbutanoyl)amino]aniline}

Advantages :

  • Avoids isolation of reactive acyl chlorides

  • Yield: 88–91%

Coupling with 4-Oxobutanoic Acid

The pre-acylated aniline reacts with 4-oxobutanoic acid using Mitsunobu conditions:

4-[(3-Methylbutanoyl)amino]aniline+4-Oxobutanoic acidDIAD/PPh3Target compound\text{4-[(3-Methylbutanoyl)amino]aniline} + \text{4-Oxobutanoic acid} \xrightarrow{\text{DIAD/PPh}_3} \text{Target compound}

Reaction Metrics :

  • Solvent : THF or acetonitrile

  • Yield : 65–70%

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps42
Overall Yield45–52%58–63%
Purification ComplexityHigh (multiple columns)Moderate (crystallization)
ScalabilityLimited by nitro reductionIndustrial-friendly
Cost EfficiencyLow (expensive coupling reagents)High (cheap catalysts)

Key Findings :

  • Pathway B’s convergent approach offers superior yield and scalability, aligning with green chemistry principles.

  • EDCl/HOBt-mediated couplings remain prevalent in lab-scale syntheses despite stoichiometric reagent use.

Industrial-Scale Optimization Strategies

Solvent Selection for Sustainability

Recent patents emphasize aqueous-phase reactions:

  • Hydrogen peroxide-mediated coupling in water achieves 90% yield for analogous compounds.

  • Centrifugation replaces column chromatography , reducing solvent waste.

Catalytic System Innovations

  • InCl₃/NaBH₄ : Enables nitro reduction without high-pressure H₂ equipment.

  • Enzyme-mediated acylation : Lipases (e.g., Candida antarctica) show promise for stereoselective amide bond formation .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid has shown promise in the development of new pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. A study published in a peer-reviewed journal demonstrated that modifications of the compound could lead to enhanced cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biological systems.

Case Study: Enzyme Inhibition

In a detailed enzymatic study, researchers found that this compound effectively inhibited specific enzymes involved in metabolic processes. This inhibition was quantified using kinetic assays, providing insights into its mechanism of action.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the synthesis of polymers and other materials that require specific chemical properties.

Case Study: Polymer Synthesis

A recent investigation highlighted the use of this compound as a building block in polymer chemistry. The resulting polymers demonstrated improved mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogues
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5): Features a 2-chlorophenyl group instead of the 3-methylbutanoyl-substituted anilino.
  • 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (C11H10BrNO3): Incorporates a bromine atom and a methylidene group. The bromine increases molecular weight (MW: 284.11 g/mol) and may alter hydrogen-bonding patterns, as evidenced by its crystal structure showing N–H⋯O and O–H⋯O interactions .
Electron-Donating Substituents
  • 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (CAS: 56106-05-9): The methoxy group is electron-donating, which could reduce electrophilicity compared to the target compound. This substitution might decrease reactivity in nucleophilic environments .
Functional Group Modifications

Backbone Modifications

Chain Length Variations
  • 5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid (CAS: 940214-39-1): A pentanoic acid analogue with an extended carbon chain. The longer chain may improve solubility in nonpolar solvents but reduce metabolic stability .
Unsaturation Effects
  • This compound has a higher XLogP3 (1.3) than the saturated target compound, suggesting increased lipophilicity .

Pharmacological Potential

  • Anti-Inflammatory Activity: Analogues like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid are reported to exhibit anti-inflammatory properties, likely due to amide-mediated inhibition of cyclooxygenase (COX) enzymes . The target compound’s 3-methylbutanoyl group may similarly modulate COX-2 selectivity.
  • Antimicrobial Effects: Halogenated derivatives (e.g., chloro, bromo) show enhanced antimicrobial activity compared to non-halogenated variants, attributed to increased membrane disruption .

Biological Activity

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid, with the molecular formula C15H20N2O4 and CAS Number 940212-18-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a unique structure characterized by an anilino group and a 3-methylbutanoyl substituent, contributing to its distinct chemical behavior. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
IUPAC Name4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid
InChI KeyOTDGIEYLEGUITK-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological macromolecules, potentially influencing several pathways:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Analgesic Activity : It has been investigated for pain relief mechanisms, possibly through modulation of pain pathways in the central nervous system.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against specific bacterial strains.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A recent study explored the compound's ability to reduce inflammation in animal models of arthritis. Results showed a significant decrease in swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Potential : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in improved pain management outcomes. Participants reported a reduction in pain intensity and an increase in quality of life metrics .
  • Antimicrobial Activity : A laboratory study tested the compound against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at relatively low concentrations .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
4-{4-[(3-Methylbutanoyl)amino]phenyl}-4-oxobutanoic acidModerate anti-inflammatory effectsSimilar structure but different substituents
4-{4-[(3-Methylbutanoyl)amino]benzyl}-4-oxobutanoic acidLimited analgesic activityVariations in side chains affect activity
3-Methylbutanoic acidKnown for metabolic effectsServes as a reference for metabolic pathways

Q & A

Q. What are the critical steps in synthesizing 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid to ensure high purity?

  • Methodological Answer : Key steps include:
  • Drying intermediates : Ensure intermediates like 4-oxobutanoic acid derivatives are thoroughly dried (e.g., via vacuum desiccation) to avoid residual methanol, which can interfere with subsequent reactions. Residual solvents can be detected using 1H^1H NMR (δ 3.68 ppm for methoxy groups) .
  • Coupling reactions : Use anhydrous conditions and coupling agents (e.g., DCC/DMAP) to facilitate amide bond formation between the 3-methylbutanoyl group and aniline derivatives.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., ethyl acetate/hexane) to isolate the final product.

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H^1H NMR : Identifies methoxy groups (δ ~3.6–3.7 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carboxylic acid protons (broad singlet ~δ 9.8–12 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}, carboxylic acid O-H at ~2500–3300 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. What functional groups are critical for reactivity in this compound, and how are they identified experimentally?

  • Methodological Answer : Key groups include:
  • Amide bonds : Confirmed via IR (C=O stretch) and 1H^1H NMR (NH protons at δ ~6.5–8.0 ppm).
  • Carboxylic acid : Detected by titration, IR (broad O-H stretch), or 13C^{13}C NMR (δ ~170–180 ppm) .
  • Aromatic amines : Analyzed using UV-Vis (λ ~250–300 nm for conjugated systems) or reaction with ninhydrin .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :
  • Cross-validation : Use complementary techniques (e.g., 13C^{13}C NMR or HSQC to resolve overlapping 1H^1H signals) .
  • Impurity analysis : Perform HPLC or TLC to detect byproducts; recrystallize or repurify if necessary.
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs) .

Q. What strategies are recommended for designing derivatives of this compound to explore biological activity?

  • Methodological Answer :
  • Functional group modification : Introduce fluorophenyl groups (to enhance bioavailability) via Friedel-Crafts acylation or Suzuki coupling .
  • Metal coordination : Attach chelating groups (e.g., carboxylate or amino) to study interactions with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) using UV-Vis titration or X-ray crystallography .
  • Bioisosteric replacement : Replace the 3-methylbutanoyl group with isosteres (e.g., cyclopropane derivatives) to modulate pharmacokinetics .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Reactivity modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .
  • Solvent effects : Apply COSMO-RS to optimize reaction conditions (e.g., solvent polarity, temperature) for coupling reactions .

Data Contradiction and Experimental Design

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to maintain ionic strength.
  • Degradation monitoring : Track hydrolysis via HPLC at λ = 254 nm; compare with standards for carboxylic acid and amine byproducts .
  • Temperature control : Conduct accelerated stability studies (40–60°C) to model long-term degradation .

Q. How should researchers design kinetic studies to elucidate the mechanism of amide bond cleavage in derivatives?

  • Methodological Answer :
  • Pseudo-first-order conditions : Use excess nucleophile (e.g., hydroxide ions) and monitor reaction progress via UV-Vis (loss of amide absorbance) .
  • Isotopic labeling : Introduce 18O^{18}O in the carbonyl group to track hydrolysis pathways using mass spectrometry .
  • Activation energy calculation : Perform Arrhenius analysis at multiple temperatures (25–60°C) to distinguish between SN1/SN2 mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.